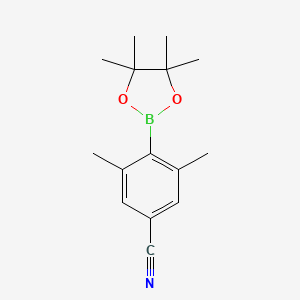

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Descripción general

Descripción

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: Formation of phenols.

Reduction: Formation of amines.

Substitution: Formation of biaryl compounds or other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a valuable reagent in organic synthesis. Its boron-containing moiety allows it to participate in various reactions such as Suzuki coupling and other cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Table 1: Key Reactions Involving 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Negishi Coupling | Synthesis of aryl and vinyl boron compounds | |

| Borylation | Introduction of boron into organic molecules |

Material Science

Development of Functional Materials

The compound is utilized in creating functional materials such as polymers and nanomaterials. Its unique structure enhances the properties of materials used in electronic devices and sensors. The incorporation of the boron moiety can improve the thermal stability and electrical conductivity of polymers.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices results in enhanced conductivity and mechanical properties. This has implications for developing advanced materials for electronic applications.

Biological Research

Potential Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms. The presence of the dioxaborolane group is thought to play a crucial role in this activity by interacting with cellular pathways involved in cell proliferation.

Table 2: Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the final product and regenerate the palladium catalyst .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid pinacol ester: Another boronic ester used in similar cross-coupling reactions.

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A structurally similar compound with comparable reactivity.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with a boronic ester group.

Uniqueness

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.

Actividad Biológica

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C₁₄H₁₉B₁O₃

- Molecular Weight : 249.16565 g/mol

- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C

This structure features a boronate ester moiety that is known to enhance the biological activity of many compounds by facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in inflammation and cell signaling. Preliminary studies suggest that it may modulate pathways such as NF-κB signaling, which plays a critical role in immune responses and inflammation.

Biological Activity Overview

Recent investigations into the biological activity of this compound have indicated several potential therapeutic applications:

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokine secretion in various cell lines.

- Antitumor Activity : Initial studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in IL-6 secretion | |

| Antitumor | Induction of apoptosis in cancer cells | |

| NF-κB Pathway Modulation | Decreased luciferase activity in SMCs |

Table 2: Compound Characteristics

| Property | Value |

|---|---|

| Melting Point | 98°C |

| Purity | ≥98.0% (GC) |

| Physical Form | Crystalline Powder |

Case Study 1: Anti-inflammatory Activity

A study examined the effects of the compound on lipopolysaccharide (LPS)-induced NF-κB activation in human monocytes. The results demonstrated a significant reduction in NF-κB-driven luciferase activity when treated with varying concentrations of the compound (1 pM to 1 μM). The most potent derivative achieved an IC50 value of approximately 25 pM, indicating strong anti-inflammatory potential.

Case Study 2: Antitumor Efficacy

In vitro assays using cancer cell lines revealed that treatment with this compound led to a notable decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways as assessed by increased caspase activity.

Propiedades

IUPAC Name |

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRAEAXDVWNAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.